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molecular formula C11H13ClN2O2 B8627453 1-(3-Chloropyridin-2-YL)piperidine-4-carboxylic acid

1-(3-Chloropyridin-2-YL)piperidine-4-carboxylic acid

Cat. No. B8627453
M. Wt: 240.68 g/mol
InChI Key: CWPOYMLGLLLIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582761B2

Procedure details

A mixture of the ester from step (a) above (1.77 g, 6.9 mmol) and 5N NaOH (4 mL) in THF/MeOH (20 mL/30 mL) mixture was stirred at room temperature for 16 h. The organic solvent was removed in vacuo, the aqueous solution was acidified with 10% HCl to pH˜2 and then lyophilized to give the title compound, which was used in the next step without additional purification. MS (ESI, pos. ion) m/z: 241 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]2[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:7][CH2:6]1)=[O:4].[OH-].[Na+]>C1COCC1.CO>[Cl:17][C:16]1[C:11]([N:8]2[CH2:9][CH2:10][CH:5]([C:3]([OH:4])=[O:2])[CH2:6][CH2:7]2)=[N:12][CH:13]=[CH:14][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C1=NC=CC=C1Cl
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1)N1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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